

Application Notes and Protocols for the Use of VAX014 in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *J014*

Cat. No.: *B1192920*

[Get Quote](#)

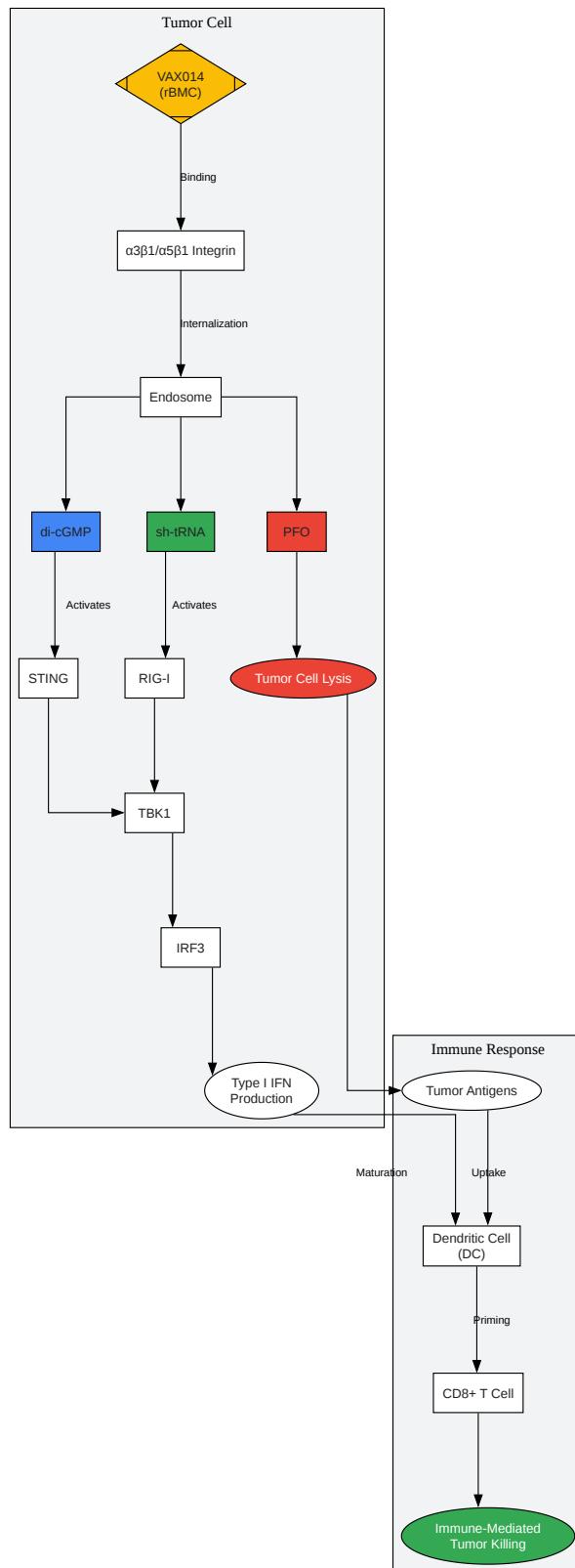
For Researchers, Scientists, and Drug Development Professionals

Introduction

VAX014 is a novel, non-viral, clinical-stage oncolytic immunotherapy based on recombinant bacterial minicells (rBMCs). It is designed for targeted delivery of an oncolytic protein toxin, perfringolysin O (PFO), to tumor cells. VAX014's mechanism of action involves the co-activation of the STING (Stimulator of Interferon Genes) and RIG-I (Retinoic acid-inducible gene I) pathways, leading to a robust anti-tumor immune response.^{[1][2]} Unlike oncolytic viruses, VAX014's efficacy is enhanced in tumors that express STING and RIG-I.^{[1][3][2]} Preclinical studies in various mouse models have demonstrated significant anti-tumor activity, including complete tumor regression and the induction of long-term immunological memory.^{[3][4]}

These application notes provide a comprehensive overview and detailed protocols for the use of VAX014 in preclinical mouse models of cancer, specifically focusing on the B16F10 melanoma and MB49 urothelial carcinoma models.

Mechanism of Action


VAX014 is comprised of four key components:

- Recombinant Bacterial Minicell (rBMC) Vector: The surface of the minicell displays an integrin-targeting protein called invasin, which specifically binds to $\alpha 3\beta 1$ and $\alpha 5\beta 1$ integrins

that are often overexpressed on tumor cells.

- Perfringolysin O (PFO): A pre-formed oncolytic protein that rapidly creates pores in cholesterol-containing membranes, leading to tumor cell lysis.
- Bacterial Di-cyclic Nucleotides (di-cGMP): Agonists of the STING pathway.
- Short Hairpin tRNAs: Agonists of the RIG-I pathway.

The binding of invasin to tumor cell integrins triggers the internalization of VAX014 into endosomes. Inside the endosome, the rBMC is degraded, releasing PFO, di-cGMP, and short hairpin tRNAs into the cytoplasm. This cascade of events leads to direct tumor cell killing by PFO and the activation of innate immune signaling pathways, resulting in the production of Type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and other immune cells, leading to a systemic anti-tumor immune response.

[Click to download full resolution via product page](#)

VAX014 Mechanism of Action

Data Presentation

Efficacy of Intratumoral VAX014 in Syngeneic Mouse Models

Mouse Model	Tumor Type	Treatment Schedule	Complete Response (CR) Rate	Key Findings	Reference
C57BL/6	B16F10 Melanoma (intradermal)	Weekly intratumoral injection	58%	Significant reduction in tumor growth rate. Antitumor activity is dependent on CD8+ T cells.	[5]
C57BL/6	MB49 Urothelial Carcinoma (intradermal)	Weekly intratumoral injection	100%	Significant reduction in tumor growth rate.	[5]
C57BL/6	MB49 Urothelial Carcinoma (orthotopic, intravesical)	Weekly intravesical instillation	N/A (Survival benefit)	Significant survival advantage and prevention of tumor implantation.	
Fabp-CreXApclf468	Colon Adenocarcinoma	Prophylactic and neoadjuvant	N/A (Tumor reduction)	Reduced number and size of adenomas.	[6]

Immunological Effects of Intratumoral VAX014

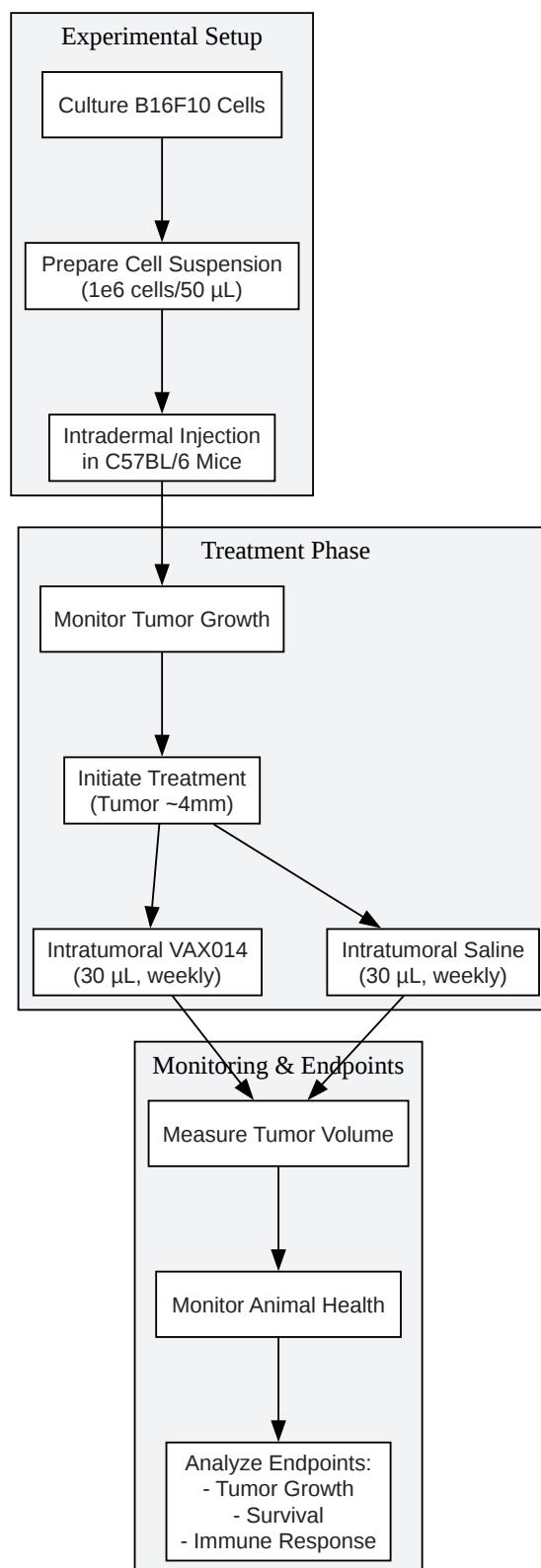
Mouse Model	Finding	Method	Reference
B16F10 Melanoma	Increased CD8+ T cell infiltration in tumors	Flow Cytometry	[5]
B16F10 Melanoma	Upregulation of multiple immune gene networks (Type I/II interferon, DC function, NK cell function, antigen presentation, T cell chemotaxis)	Immunotranscriptome analysis	[4]
MB49 Urothelial Carcinoma	Antitumor activity dependent on tumor-intrinsic STING and RIG-I	CRISPR-Cas9 knockout models	[2]

Experimental Protocols

Protocol 1: Intratumoral Administration of VAX014 in the B16F10 Melanoma Mouse Model

Objective: To evaluate the anti-tumor efficacy of VAX014 in an immunologically "cold" tumor model.

Materials:


- Female C57BL/6 mice (6-8 weeks old)
- B16F10 melanoma cells
- VAX014 (manufactured by Vaxiion Therapeutics)
- Saline (vehicle control)
- Insulin syringes with 28-30 gauge needles

- Calipers
- Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)

Procedure:

- Tumor Cell Implantation:
 - Culture B16F10 cells to ~80% confluence.
 - Harvest and resuspend cells in sterile PBS or saline at a concentration of 1×10^6 cells/50 μL .
 - Anesthetize mice and shave the right flank.
 - Inject 50 μL of the cell suspension (1×10^6 cells) intradermally into the shaved flank.
 - Monitor tumor growth every 2-3 days using calipers.
- VAX014 Administration:
 - Begin treatment when tumors reach a palpable size (e.g., 4 mm in length).[\[4\]](#)
 - VAX014 is typically administered weekly.[\[4\]](#)[\[5\]](#)
 - Prepare VAX014 for injection. While the exact formulation for research use is not publicly detailed, it is administered in a small volume (e.g., 30 μL) to ensure retention within the tumor.[\[4\]](#)
 - Anesthetize the tumor-bearing mice.
 - Slowly inject 30 μL of VAX014 directly into the center of the tumor using an insulin syringe.
 - Administer an equal volume of saline to the control group.
- Monitoring and Endpoints:
 - Measure tumor volume (Length x Width² / 2) every 2-3 days.

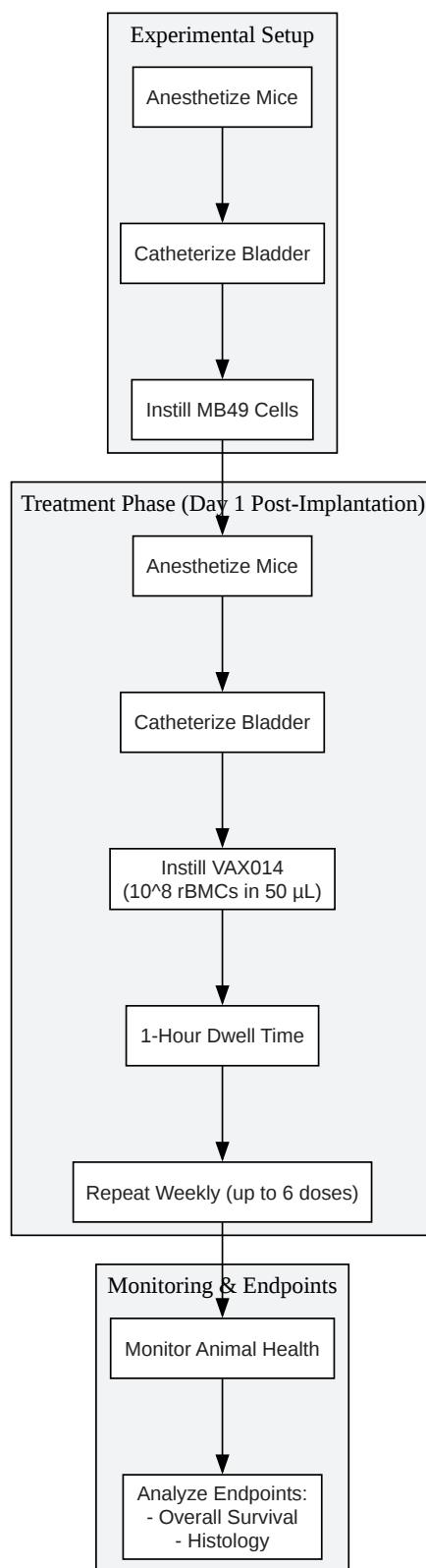
- Monitor animal body weight and overall health.
- Primary endpoints may include tumor growth inhibition, complete response rate, and overall survival.
- For immunological studies, tumors and spleens can be harvested for analysis (e.g., flow cytometry, immunotranscriptome analysis).

[Click to download full resolution via product page](#)

B16F10 Intratumoral VAX014 Workflow

Protocol 2: Intravesical Administration of VAX014 in the MB49 Urothelial Carcinoma Mouse Model

Objective: To evaluate the efficacy of VAX014 in an orthotopic bladder cancer model.


Materials:

- Female C57BL/6 mice (6-8 weeks old)
- MB49 urothelial carcinoma cells
- VAX014 (108 rBMCs/dose)
- Saline (vehicle control)
- 24-gauge flexible angiocatheter
- Anesthetics (ketamine/xylazine)

Procedure:

- Tumor Cell Implantation:
 - Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (16 mg/kg).
 - Empty the bladder by gentle abdominal pressure.
 - Transurethrally catheterize the bladder with a 24-gauge flexible angiocatheter.
 - Instill 50 μ L of MB49 cell suspension into the bladder.
- VAX014 Administration:
 - Administer VAX014 one day after tumor cell instillation.
 - Anesthetize the mice as described above.
 - Empty the bladder.

- Instill a 50 μ L dose volume of VAX014 (108 rBMCs) into the bladder via a catheter.
- Keep the syringe in place for a 1-hour dwell time to minimize leakage and prevent voiding.
- Administer treatments weekly for up to 6 doses.
- Monitoring and Endpoints:
 - Monitor mice for signs of distress or hematuria.
 - The primary endpoint is typically overall survival.
 - At the study endpoint, bladders can be harvested for histological analysis to confirm tumor presence and assess treatment effects.

[Click to download full resolution via product page](#)

MB49 Intravesical VAX014 Workflow

Safety and Toxicology

While detailed preclinical toxicology data in mice (e.g., LD50, comprehensive histopathology from dedicated toxicology studies) are not extensively published in the reviewed literature, VAX014 has been reported to be well-tolerated in a phase 1 clinical trial in patients with advanced solid tumors. The replication-incompetent nature of the rBMC vector eliminates the need for BSL-2 biocontainment procedures, enhancing its safety profile compared to oncolytic viruses.^[3]

Conclusion

VAX014 represents a promising oncolytic immunotherapy with a unique mechanism of action that leverages the activation of STING and RIG-I pathways to induce a potent anti-tumor immune response. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and immunological effects of VAX014 in established syngeneic mouse models. The provided data and workflows can serve as a valuable resource for the design and execution of preclinical studies aimed at further elucidating the therapeutic potential of this novel agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vaxiion.com [vaxiion.com]
- 4. Intralesional administration of VAX014 facilitates in situ immunization and potentiates immune checkpoint blockade in immunologically cold tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intralesional administration of VAX014 facilitates in situ immunization and potentiates immune checkpoint blockade in immunologically cold tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]

- To cite this document: BenchChem. [Application Notes and Protocols for the Use of VAX014 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192920#how-to-use-j014-in-a-mouse-model\]](https://www.benchchem.com/product/b1192920#how-to-use-j014-in-a-mouse-model)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com